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Introduction
L-Azidohomoalanine (AHA) is a non-canonical amino acid that has become an indispensable

tool in chemical biology and proteomics. As an analog of the essential amino acid methionine,

AHA can be incorporated into proteins during cellular protein synthesis.[1][2] The key feature of

AHA is its bioorthogonal azido group, which allows for the selective chemical modification of

newly synthesized proteins through "click chemistry." This enables a wide range of

applications, from the visualization of protein synthesis to the identification and quantification of

nascent proteomes. This guide provides a comprehensive overview of the structure, chemical

properties, and experimental applications of Azidohomoalanine.

Structure of Azidohomoalanine
Azidohomoalanine, systematically named (2S)-2-amino-4-azidobutanoic acid, is a structural

analog of methionine where the terminal methyl group of the thioether side chain is replaced by

an azido group (-N₃). This substitution is sterically subtle, allowing AHA to be recognized by the

cell's translational machinery and incorporated into proteins in place of methionine.[1]

The key structural features of L-Azidohomoalanine are detailed below:
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Property Value

Chemical Formula C₄H₈N₄O₂

Molecular Weight 144.13 g/mol

IUPAC Name (2S)-2-amino-4-azidobutanoic acid

CAS Number 942518-29-8 (for the hydrochloride salt)

SMILES N--INVALID-LINK--C(O)=O

The geometry of the azido group is nearly linear, although slight bending can occur. Based on

studies of similar small organic azides, the internal N-N bond is typically shorter than the

terminal N-N bond. The bond angles within the azide group are close to 180 degrees.

Chemical Properties
The chemical properties of Azidohomoalanine are largely dictated by its amino acid backbone

and the unique reactivity of its azido side chain.

Property Description

Solubility Soluble in water, DMSO, and DMF.

Stability & Storage
AHA is a stable compound. For long-term

storage, it is recommended to be kept at -20°C.

pKa

While specific experimentally determined pKa

values for Azidohomoalanine are not readily

available in the literature, they can be estimated

based on the pKa values of the α-carboxyl and

α-amino groups of similar amino acids. The α-

carboxyl group is expected to have a pKa of

approximately 2, and the α-amino group is

expected to have a pKa of around 9-10. The

azido group is not significantly ionizable under

physiological conditions. More precise pKa

values can be obtained through computational

prediction methods.[3][4][5]
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The most significant chemical property of Azidohomoalanine is the ability of its azido group to

undergo bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These

"click" reactions are highly specific, efficient, and can be performed in complex biological

environments with minimal side reactions.[6]

Experimental Protocols and Workflows
Azidohomoalanine is primarily used for the metabolic labeling of newly synthesized proteins.

The general workflow involves introducing AHA to cells, allowing for its incorporation into

proteins, and then detecting the AHA-labeled proteins via a click reaction with a reporter

molecule.

Metabolic Labeling of Nascent Proteins with AHA
A common experimental workflow for labeling and identifying newly synthesized proteins using

AHA is the Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) method.

Cell Culture & Labeling Sample Processing Click Chemistry Analysis

1. Cell Culture
(Methionine-free media)

2. AHA Incubation
(Metabolic Labeling) 3. Cell Lysis 4. Protein Quantification 5. Click Reaction

(with alkyne-biotin) 6. Streptavidin Enrichment 7. On-bead Digestion 8. LC-MS/MS Analysis

Click to download full resolution via product page

Caption: Workflow for BONCAT using AHA.

Cell Culture and Methionine Depletion: Cells are cultured in a medium lacking methionine for

a short period (e.g., 30-60 minutes) to deplete the intracellular pool of methionine. This step

enhances the incorporation of AHA.

AHA Labeling: The methionine-free medium is replaced with a medium containing a specific

concentration of L-Azidohomoalanine (typically in the micromolar range). The cells are

incubated for a desired period to allow for the incorporation of AHA into newly synthesized

proteins.
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Cell Lysis: After labeling, the cells are washed and then lysed using a buffer that is

compatible with the subsequent click chemistry reaction.

Protein Quantification: The total protein concentration in the cell lysate is determined to

ensure equal loading for subsequent steps.

Click Chemistry Reaction: An alkyne-containing reporter molecule, such as an alkyne-biotin

tag, is added to the lysate along with the components for the CuAAC reaction (a copper(I)

source, a reducing agent like sodium ascorbate, and a copper-chelating ligand). The reaction

is allowed to proceed, leading to the covalent attachment of the biotin tag to the AHA-

containing proteins.

Enrichment of Labeled Proteins: The biotinylated proteins are then selectively captured and

enriched from the total protein lysate using streptavidin-coated beads.

On-bead Digestion: The enriched proteins, while still bound to the beads, are subjected to

enzymatic digestion (e.g., with trypsin) to generate peptides.

LC-MS/MS Analysis: The resulting peptides are eluted from the beads and analyzed by liquid

chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly

synthesized proteins.

Visualizing Protein Synthesis via Microscopy
AHA labeling can also be coupled with fluorescent reporter molecules to visualize protein

synthesis within cells.
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Caption: Workflow for imaging protein synthesis.

Cell Culture and Labeling: Cells are grown on a suitable substrate for microscopy (e.g., glass

coverslips) and subjected to methionine depletion and AHA labeling as described previously.

Fixation and Permeabilization: After labeling, the cells are fixed with a chemical fixative (e.g.,

paraformaldehyde) to preserve their structure. Subsequently, the cell membranes are
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permeabilized (e.g., with Triton X-100 or saponin) to allow the click chemistry reagents to

enter the cells.

Click Chemistry Reaction: The fixed and permeabilized cells are incubated with a solution

containing a fluorescent alkyne probe and the necessary components for the click reaction.

Washing and Mounting: After the click reaction, the cells are thoroughly washed to remove

any unreacted reagents. The coverslips are then mounted onto microscope slides.

Fluorescence Microscopy: The cells are imaged using a fluorescence microscope to

visualize the localization and intensity of the newly synthesized proteins.

Quantitative Data Summary
The following tables summarize key quantitative data related to the structure and properties of

Azidohomoalanine.

Table 1: Physicochemical Properties

Property Value Reference

Molecular Formula C₄H₈N₄O₂ PubChem

Molecular Weight 144.13 g/mol PubChem

Melting Point (HCl salt) 139 °C Sigma-Aldrich

Table 2: Estimated pKa Values

Ionizable Group Estimated pKa

α-carboxyl ~2

α-amino ~9-10

Note: These are estimated values based on typical amino acid pKas. Precise values for AHA

would likely be determined through computational modeling.
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Conclusion
L-Azidohomoalanine is a powerful and versatile tool for the study of protein synthesis and

proteome dynamics. Its ability to be metabolically incorporated into proteins and subsequently

undergo highly specific bioorthogonal reactions has revolutionized the field of proteomics. The

experimental workflows detailed in this guide provide a foundation for researchers to apply this

technology to a wide range of biological questions, from fundamental studies of cellular

processes to the development of novel therapeutic strategies. The continued development of

new click chemistry reagents and analytical methods will undoubtedly expand the utility of

Azidohomoalanine in the years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674598?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

